3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione
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Overview
Description
3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system. This particular compound is characterized by its unique structure, which includes a diphenylindolizine core and a pentane-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,2-diphenylindolizine with pentane-2,4-dione under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylindolizine: Shares the indolizine core but lacks the pentane-2,4-dione moiety.
Pentane-2,4-dione: A simpler compound without the indolizine structure.
3-Oxoindolizine derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
3-(3-Oxo-1,2-diphenylindolizin-7(3H)-ylidene)pentane-2,4-dione is unique due to its combination of the indolizine core and the pentane-2,4-dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86222-44-8 |
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Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(3-oxo-1,2-diphenylindolizin-7-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C25H19NO3/c1-16(27)22(17(2)28)20-13-14-26-21(15-20)23(18-9-5-3-6-10-18)24(25(26)29)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChI Key |
GLDXJFBJTRWOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1C=CN2C(=C1)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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